molecular formula C₂₇H₃₅NO₆P B121429 1-O-Trityl-sn-glycero-3-phosphocholine CAS No. 103675-56-5

1-O-Trityl-sn-glycero-3-phosphocholine

Cat. No.: B121429
CAS No.: 103675-56-5
M. Wt: 499.5 g/mol
InChI Key: VEYOUVRPQAMQNX-SANMLTNESA-N
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Description

1-O-Trityl-sn-glycero-3-phosphocholine, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₅NO₆P and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYOUVRPQAMQNX-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467458
Record name 1-O-Trityl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103675-56-5
Record name 1-O-Trityl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Glycerophospholipids in Biological Membrane Architecture and Cellular Processes

Glycerophospholipids, also known as phosphoglycerides, are the primary and most abundant lipid constituents of cellular membranes, accounting for a significant portion of the membrane's lipid content. ontosight.ainih.gov Their fundamental structure consists of a glycerol (B35011) backbone esterified to two fatty acid chains at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position. nih.govcreative-proteomics.com This phosphate group is, in turn, linked to a polar head group, which defines the specific class of the glycerophospholipid. creative-proteomics.com

The amphipathic nature of these molecules, possessing a hydrophilic (polar head) and a hydrophobic (fatty acid tails) region, drives the spontaneous formation of the lipid bilayer, the basic framework of all biological membranes. wikipedia.org This bilayer is not merely a static barrier but a dynamic matrix that provides structural integrity, controls permeability, and creates a specific environment for membrane-associated proteins. nih.govwikipedia.org The diversity in both the fatty acid chains (varying in length and degree of unsaturation) and the polar head groups results in a vast array of glycerophospholipid species, each contributing to the unique physical properties and functions of different cellular membranes. numberanalytics.comnih.gov

Beyond their structural role, glycerophospholipids are integral to a multitude of cellular processes. numberanalytics.com They are key players in cell signaling, acting as precursors for second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which are derived from phosphatidylinositol. nih.govcreative-proteomics.com Specific glycerophospholipids, such as phosphatidylserine, are involved in critical events like apoptosis and blood coagulation. nih.govwikipedia.org Furthermore, they participate in vesicle trafficking, neurotransmission, and modulating the function of membrane proteins. nih.gov The precise composition of glycerophospholipids within a membrane influences its fluidity, curvature, and stability, thereby affecting essential cellular activities. nih.gov

Table 1: Major Classes of Glycerophospholipids and Their Primary Functions

Glycerophospholipid Class Common Abbreviation Primary Functions
Phosphatidic Acid PA Precursor for the synthesis of other glycerophospholipids and triacylglycerols; signaling molecule. nih.govresearchgate.net
Phosphatidylcholine PC Major structural component of eukaryotic cell membranes; involved in the Kennedy pathway for lipid synthesis. creative-proteomics.comwikipedia.org
Phosphatidylethanolamine PE Important for membrane curvature and stability; prevalent in bacterial and mitochondrial membranes. creative-proteomics.comwikipedia.org
Phosphatidylserine PS Key signaling role in apoptosis; typically located on the inner leaflet of the plasma membrane. nih.govwikipedia.org
Phosphatidylinositol PI Precursor for important signaling molecules (e.g., IP3, DAG); anchors proteins to membranes. creative-proteomics.comwikipedia.org
Cardiolipin CL Found almost exclusively in the inner mitochondrial membrane; essential for mitochondrial function and structure. nih.gov

The Role of Synthetic Intermediates in Mechanistic and Methodological Lipid Research

The intricate structures and metabolic pathways of lipids present significant challenges to their study. Synthetic intermediates are indispensable tools that allow researchers to overcome these challenges. nih.gov The low natural abundance of many lipid species and the difficulty in isolating them in pure form from complex biological mixtures necessitate chemical synthesis to obtain sufficient quantities for research. nih.govnih.gov Chemical and enzymatic synthesis offers a powerful alternative for producing structurally diverse and pure lipid compounds. nih.govmdpi.com

Synthetic intermediates, such as 1-O-Trityl-sn-glycero-3-phosphocholine, serve as versatile building blocks in the multi-step synthesis of complex lipids. researchgate.net They are crucial for:

Elucidating Metabolic Pathways: By synthesizing isotopically labeled lipids from specific intermediates, researchers can trace their metabolic fate within cells, helping to map out complex biosynthetic and catabolic pathways.

Investigating Enzyme Function: Synthetic lipid analogs and intermediates are used as substrates or inhibitors to study the kinetics, specificity, and mechanism of lipid-metabolizing enzymes. mdpi.com

Structure-Function Studies: The ability to systematically modify the structure of a lipid—for instance, by introducing different fatty acids at specific positions on the glycerol (B35011) backbone—is fundamental to understanding how lipid structure dictates membrane properties and biological function. researchgate.net this compound, by protecting the sn-1 position, allows for the specific introduction of a desired acyl chain at the sn-2 position.

Developing Novel Research Tools: Synthetic intermediates enable the creation of specialized lipid probes, such as those containing photoactivatable groups or fluorescent tags. nih.gov These tools are invaluable for studying lipid-protein interactions and the dynamics of lipids within membranes. nih.gov

The synthesis of these intermediates is a critical aspect of lipidomics and chemical biology, providing the molecular constructs needed to probe and understand the multifaceted roles of lipids in health and disease. nih.govnih.gov

Advanced Analytical and Characterization Techniques for 1 O Trityl Sn Glycero 3 Phosphocholine and Its Research Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the non-destructive analysis of 1-O-Trityl-sn-glycero-3-phosphocholine, offering a wealth of information regarding its molecular structure and behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of glycerophospholipids. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR methods are employed to provide a complete assignment of proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) signals. nih.gov

For this compound, ¹H NMR confirms the presence of the bulky trityl group, the glycerol (B35011) backbone protons, and the phosphocholine (B91661) headgroup. The chemical shifts and coupling constants of the glycerol protons are particularly diagnostic for confirming the sn-1 substitution. nih.gov 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming the precise arrangement of the trityl, glycerol, and phosphocholine moieties. nih.gov ³¹P NMR provides a single peak, the chemical shift of which is characteristic of the phosphocholine group and can be sensitive to the local chemical environment. Furthermore, NMR can be used to study the dynamics and conformational properties of the molecule in solution. beilstein-journals.org For chiral molecules like this, NMR analysis using chiral derivatizing agents can also effectively determine enantiomeric purity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values serve as an estimation for spectral analysis.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trityl-Aromatic CH 7.20 - 7.50 127.0 - 145.0
Trityl-Quaternary C - ~87.0
Glycerol CH₂ (sn-1) ~3.20 ~65.0
Glycerol CH (sn-2) ~4.00 ~70.0
Glycerol CH₂ (sn-3) ~3.95 ~63.0
P-O-CH₂ ~4.30 ~59.0
N⁺-CH₂ ~3.65 ~66.0

Vibrational spectroscopy techniques, including Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS), offer powerful, label-free methods for identifying and quantifying lipids in complex systems. nih.gov These nonlinear optical microscopy techniques provide chemical contrast based on the intrinsic molecular vibrations of the sample. nih.govresearchgate.net

CARS and SRS microscopy are particularly well-suited for imaging lipid-rich structures due to the strong Raman signal from C-H stretching vibrations abundant in lipid molecules. nih.gov While direct studies on this compound are not prevalent, the application of these techniques would involve targeting the characteristic vibrational frequencies of its constituent parts. For instance, the aromatic C-H and C=C stretching modes of the trityl group, the C-H stretching of the glycerol backbone, and the symmetric and asymmetric stretches of the phosphate (B84403) group could provide a unique spectral fingerprint for its identification and spatial localization within biological or artificial membranes. nih.govmdpi.com This capability is crucial for studying the distribution and interaction of this synthetic lipid in heterogeneous environments without the need for fluorescent labels that could perturb the system. nih.gov

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) is a highly sensitive and specific technique that has become central to the field of lipidomics. It allows for the detailed characterization and quantification of individual lipid species from complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that enables the analysis of intact phospholipid molecules with high accuracy and sensitivity. nih.gov For this compound, ESI typically produces protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or potassium [M+K]⁺ in positive ion mode. nih.govnih.gov HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) experiments are used to further confirm the structure. A characteristic fragmentation pathway for phosphocholine-containing lipids is the collision-induced dissociation (CID) of the precursor ion to produce a prominent fragment ion corresponding to the phosphocholine headgroup at m/z 184.1. osu.edu Other fragments can provide information about the glycerol backbone and the substituent at the sn-1 position.

Table 2: Expected High-Resolution m/z Values for this compound Adducts and Key Fragment Calculated for the most abundant isotopes.

Ion Species Chemical Formula Expected m/z
[M+H]⁺ C₃₀H₄₁NO₅P⁺ 542.2666
[M+Na]⁺ C₃₀H₄₀NNaO₅P⁺ 564.2485
[M+K]⁺ C₃₀H₄₀KNO₅P⁺ 580.2225

Coupling chromatography with mass spectrometry enhances the analytical power for lipid analysis by separating complex mixtures prior to detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While intact phospholipids (B1166683) are not suitable for GC-MS, the technique is highly relevant for characterizing the acyl chain composition of derivatives of this compound. This involves a chemical hydrolysis step to cleave the ester bonds, followed by derivatization of the released fatty acids into fatty acid methyl esters (FAMEs). The FAMEs are then separated by GC and identified by their characteristic retention times and mass spectra, providing quantitative information about the fatty acid profile of the lipid derivatives. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to mass analysis. escholarship.org It separates ions in the gas phase based on their size, shape, and charge. nih.gov This separation provides a rotationally averaged collision cross-section (CCS), which is a characteristic physicochemical property of an ion. escholarship.org

For lipid analysis, IM-MS provides significant advantages. It can separate isomeric lipids—molecules with the same mass but different structures—that cannot be distinguished by MS alone. semanticscholar.org For derivatives of this compound that may contain different fatty acids at the sn-2 position, IM-MS could potentially distinguish between positional isomers. By providing an experimental CCS value in addition to the accurate mass and retention time, IM-MS significantly increases the confidence in lipid identification, especially in complex lipidomic studies. escholarship.orgpublications.gc.ca

Table 3: Summary of Compound Names Mentioned

Compound Name Abbreviation
This compound -
1,2-dipalmitoyl-sn-glycero-3-phosphocholine DPPC
1,2-distearoyl-sn-glycero-3-phosphocholine DSPC
1,2-dimyristoyl-sn-glycero-3-phosphocholine DMPC
sn-glycero-3-phosphocholine GPC

Chromatographic Separation Techniques for Purification and Analysis

The synthesis of this compound and its subsequent derivatization into research tools necessitates robust methods for purification and analysis. Chromatographic techniques are central to ensuring the high purity required for biophysical and cell biology applications. These methods allow for the separation of the target compound from starting materials, byproducts, and other impurities generated during chemical synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used extensively in the synthesis of this compound and its derivatives. seafdec.org Its primary applications are the real-time monitoring of reaction progress and the preliminary assessment of product purity. wisc.edu The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system). wisc.edu

In the context of this compound, the bulky, nonpolar trityl group significantly influences its chromatographic behavior, making it less polar than its parent compound, sn-glycero-3-phosphocholine. This difference in polarity allows for effective separation. A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica gel plate and developing it in a sealed chamber containing a suitable solvent system. The separation is visualized under UV light (due to the UV-active trityl group) or by staining with reagents that react with phospholipids, such as molybdenum blue spray for phosphate groups or iodine vapor for lipids in general.

The progress of a reaction, such as the acylation of the sn-2 position, can be monitored by observing the disappearance of the starting material spot (this compound) and the appearance of a new, less polar product spot. The relative mobility of a compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu By comparing the Rf value of the product to that of the starting material and known standards, a preliminary assessment of purity can be made. The presence of multiple spots indicates impurities.

Table 1: Illustrative TLC Analysis of a Synthetic Reaction

CompoundExpected PolarityExpected Rf Value*Visualization Method
sn-glycero-3-phosphocholine (starting material precursor)HighLow (e.g., 0.1-0.2)Molybdenum Blue, Iodine
This compound MediumMedium (e.g., 0.4-0.5)UV Light, Molybdenum Blue, Iodine
Acylated fluorescent derivative (product)LowHigh (e.g., 0.7-0.8)UV Light, Fluorescence, Iodine
Unreacted fatty acidLowHigh (e.g., 0.8-0.9)Iodine

*Note: Rf values are highly dependent on the specific TLC plate, solvent system, and environmental conditions. The values presented are for illustrative purposes in a moderately polar solvent system like chloroform:methanol (B129727):water (65:25:4). avantiresearch.com

Column Chromatography Methods (e.g., Flash, DEAE-cellulose) for Isolation and Purification

For the preparative-scale isolation and purification of this compound and its derivatives, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale.

Flash Chromatography is a rapid form of column chromatography that uses a stationary phase, typically silica gel, and a solvent system (mobile phase) pushed through the column with moderate pressure. orgsyn.orgmdpi.com This method is particularly effective for separating compounds with different polarities. In the purification of this compound, a crude reaction mixture is loaded onto a silica gel column. A solvent gradient, starting with a nonpolar solvent (like hexane (B92381) or dichloromethane) and gradually increasing in polarity (by adding methanol or ethyl acetate), is then used to elute the compounds. orgsyn.org The less polar byproducts and excess reagents elute first, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

DEAE-cellulose Chromatography is a type of ion-exchange chromatography that is particularly useful for purifying phospholipids. wikipedia.orgnih.gov DEAE (diethylaminoethyl) cellulose (B213188) is a positively charged resin that binds negatively charged molecules. wikipedia.org Since this compound possesses a negatively charged phosphate group, it can be effectively separated from neutral or positively charged impurities. The crude product is dissolved in a low-salt buffer and applied to the DEAE-cellulose column. After washing away unbound impurities, the desired compound is eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the ionic interaction between the phospholipid and the resin. wikipedia.orgresearchgate.net This method is often used as a final polishing step to remove trace impurities that may be difficult to separate by silica gel chromatography alone.

Recrystallization for High Purity Compound Preparation

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. mt.com The method is based on the principle that the solubility of a compound in a solvent increases with temperature. nih.gov An impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. mt.com As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain dissolved in the solvent.

For this compound, which is a solid at room temperature, recrystallization can be an effective final purification step to remove minor impurities and obtain a product of very high purity, suitable for sensitive biophysical experiments. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Often, a mixture of solvents is required to achieve the desired solubility characteristics. For instance, a solvent in which the compound is highly soluble (e.g., dichloromethane (B109758) or methanol) can be paired with a solvent in which it is poorly soluble (e.g., hexane or diethyl ether). rochester.edureddit.com The impure compound is dissolved in the first solvent, and the second solvent is added until the solution becomes cloudy (the point of saturation). The solution is then heated until it becomes clear again and allowed to cool slowly to form pure crystals. semanticscholar.org

Table 2: Potential Solvent Systems for Recrystallization

Solvent SystemRationale
Acetone/WaterAcetone dissolves many organic compounds, while water acts as an anti-solvent for less polar molecules.
Ethyl Acetate (B1210297)/HexaneEthyl acetate provides polarity for dissolution, while hexane reduces solubility upon cooling. semanticscholar.org
Methanol/Diethyl EtherMethanol is a good solvent for polar lipids, and diethyl ether can induce crystallization.
Dichloromethane/Heptane (B126788)Dichloromethane is an excellent solvent, and heptane is a non-polar anti-solvent. reddit.com

Fluorescence Microscopy and Related Biophysical Imaging Techniques

Derivatives of this compound are instrumental in the study of membrane biophysics through fluorescence-based techniques. By attaching a fluorescent molecule (fluorophore) to the sn-2 position, researchers can create probes that mimic natural phospholipids. nih.gov These probes can be incorporated into artificial membranes or live cells, allowing for the visualization and quantification of membrane dynamics. nih.govresearchgate.net

Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Recovery After Photobleaching (FRAP) in Membrane Dynamics Studies

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorophores on a nanometer scale (typically 1-10 nm). nih.gov It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. In membrane studies, FRET can be used to investigate lipid-lipid interactions, lipid-protein interactions, and the formation of lipid domains (rafts). nih.govresearchgate.net

A typical FRET experiment in a model membrane system would involve incorporating two different fluorescently labeled phospholipids, one acting as a donor and the other as an acceptor. These probes could be synthesized from this compound. By measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor, researchers can determine the proximity of the two probes and infer information about the lateral organization of the membrane. nih.gov

Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique for measuring the lateral mobility of fluorescently labeled molecules within a membrane. nih.gov In a FRAP experiment, a high-intensity laser beam is used to irreversibly bleach the fluorophores in a small, defined area of the membrane. The subsequent recovery of fluorescence in this area is monitored over time as unbleached fluorescent molecules from the surrounding area diffuse into the bleached spot. The rate and extent of this recovery provide quantitative information about the diffusion coefficient and the mobile fraction of the labeled lipid. nih.gov Using a fluorescent derivative of this compound, FRAP can be used to study how factors like membrane composition, temperature, and the presence of membrane proteins affect lipid diffusion.

Development and Application of Fluorescent Lipid Probes for Live-Cell Imaging

The synthesis of fluorescent lipid probes from this compound is a key application of this compound. The trityl protecting group at the sn-1 position allows for the selective acylation of the sn-2 hydroxyl group with a fatty acid that has a fluorophore attached to it. Subsequent removal of the trityl group (if desired) and incorporation of the resulting fluorescent phospholipid into live cells enables the visualization of lipid trafficking, metabolism, and localization in real-time. nih.govrsc.org

A wide variety of fluorophores can be used to create these probes, each with its own unique spectral properties. The choice of fluorophore depends on the specific application, the available microscopy equipment, and the desire to avoid spectral overlap with other fluorescent labels in multicolor imaging experiments.

Table 3: Common Fluorophores Used in the Synthesis of Fluorescent Phospholipid Probes

FluorophoreExcitation (nm)Emission (nm)Key Features
NBD (Nitrobenzoxadiazole)~465~535Environmentally sensitive, widely used. nih.gov
BODIPY (Boron-dipyrromethene)~500~510Bright and photostable, less sensitive to environment. nih.gov
Dansyl Chloride~335~520Sensitive to solvent polarity.
Fluorescein~494~521Bright, but pH sensitive and photobleaches relatively quickly.
Rhodamine~550~570Photostable, often used as a FRET acceptor. nih.gov

These fluorescent lipid probes are introduced into cells, where they are incorporated into cellular membranes. Advanced fluorescence microscopy techniques, such as confocal microscopy and total internal reflection fluorescence (TIRF) microscopy, are then used to track the movement and localization of these probes. oup.com This allows researchers to study dynamic cellular processes, such as endocytosis, exocytosis, and the formation of signaling platforms on the plasma membrane, with high spatial and temporal resolution. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-O-Trityl-sn-glycero-3-phosphocholine, and how can purity be optimized during synthesis?

  • Synthesis typically involves protecting the glycerol backbone with a trityl group to ensure regioselectivity. A modified protocol from Lindberg et al. (as referenced in ) uses chloroform-methanol solvent systems to isolate intermediates. For purity optimization, column chromatography (silica gel) with gradients of chloroform:methanol (e.g., 9:1 to 4:1) is recommended. Purity validation via HPLC (≥95%) should follow, as demonstrated in studies of structurally similar phosphatidylcholines .

Q. How can the Bligh-Dyer method be adapted for lipid extraction when working with this compound?

  • The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is effective for lipid recovery. For trityl-protected compounds, adjust homogenization time to 5–10 minutes to prevent trityl group hydrolysis. Post-extraction, purify the chloroform layer via rotary evaporation and confirm lipid integrity using TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. What analytical techniques are critical for characterizing this compound?

  • Use 1^1H NMR (600 MHz, CDCl3_3/CD3_3OD) to confirm the trityl group (δ ~7.2–7.4 ppm) and phosphocholine moiety (δ ~3.2–3.6 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H]+^+ for C46_{46}H58_{58}NO7_7P: calc. 768.39). Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile:water 70:30) .

Q. What precautions are necessary for handling and storing this compound?

  • Store at 4°C in dry, sealed containers under argon to prevent oxidation. Avoid aqueous buffers unless working under inert conditions. Use glass vials instead of plastic to minimize adsorption losses. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritancy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lipidomic nomenclature when referencing this compound in publications?

  • Follow IUPAC-IUBMB guidelines for systematic naming (e.g., "1-O-trityl-2-hydroxy-sn-glycero-3-phosphocholine"). Cross-validate with lipid classification databases (e.g., LMSD entries in ) to ensure consistency. Discrepancies in shorthand notation (e.g., PC(O-18:0/0:0)) should be clarified using molecular formula and structural descriptors .

Q. What experimental strategies mitigate instability of the trityl group during long-term studies?

  • Avoid acidic conditions (pH <6) and elevated temperatures (>25°C). For kinetic stability assays, monitor degradation via LC-MS over 72 hours in buffers (e.g., PBS, pH 7.4). Stabilize the compound in lyophilized form with cryoprotectants (e.g., trehalose) or use freshly prepared solutions for membrane incorporation studies .

Q. How does this compound influence lipid bilayer dynamics in model membranes?

  • Incorporate the compound into vesicles (e.g., POPC-based membranes) at 5–20 mol% and assess bilayer fluidity via fluorescence anisotropy (e.g., DPH probe). Compare with non-tritylated analogs to isolate steric effects of the trityl group. Studies show trityl-modified lipids reduce lateral diffusion rates by ~30% in model membranes .

Q. What statistical approaches are recommended for resolving contradictory data in phosphatidylcholine quantitation assays?

  • For assays with high background noise (e.g., colorimetric kits), subtract sample-specific blanks and run triplicate measurements. Use ANOVA with post-hoc Tukey tests to identify outliers. Normalize data to internal standards (e.g., deuterated PC analogs) spiked into samples pre-extraction .

Q. How can diastereoisomeric impurities in synthetic batches be identified and minimized?

  • Employ chiral HPLC (e.g., CHIRALPAK IC column) with hexane:isopropanol 85:15. For NMR, resolve diastereomer signals (e.g., δ 0.60–0.61 ppm for methyl groups in ). Optimize reaction conditions (e.g., lower temperature, chiral catalysts) to favor sn-3 specificity .

Methodological Notes

  • Synthesis & Purification : Prioritize anhydrous solvents and inert atmospheres to protect the trityl group.
  • Data Validation : Cross-correlate NMR, MS, and HPLC data to confirm structural integrity.
  • Assay Design : Include negative controls (e.g., solvent-only) and reference standards in all lipid quantitation workflows.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.